Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride
Description
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1363383-01-0) is a bicyclic amine derivative with a cyano group at the exo-3 position. Its molecular formula is reported as C₉H₁₄N₂·HCl, though discrepancies exist in the provided evidence regarding the inclusion of the hydrochloride counterion in molecular weight calculations . Key computed properties include a topological polar surface area (TPSA) of 41.6 Ų and an XLogP3 value of 0.7, suggesting moderate polarity and lipophilicity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHOCZOVCXRYEA-QGGRMKRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of a bicyclic amine with a cyano group donor under specific conditions. One common method includes the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is primarily recognized for its role as a mixed neurotransmitter reuptake inhibitor. This property makes it a candidate for treating several neuropsychiatric disorders.
Clinical Studies
A series of preclinical trials have demonstrated the efficacy of this compound in animal models of depression and anxiety. For instance, a study indicated that administration of this compound led to significant reductions in anxiety-like behaviors in rodents, suggesting its potential for further development into a therapeutic agent .
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity:
Synthetic Pathways
Various synthetic routes have been explored to produce this compound efficiently:
- Cyclization Reactions : Involving precursor compounds that undergo cyclization to form the bicyclic structure.
- Functional Group Modifications : Allowing for the introduction of the cyano group at specific positions on the bicyclic framework.
These methods are crucial for producing derivatives that may exhibit improved pharmacological profiles .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Case Study 1: Treatment of Depression
A study published in 2021 evaluated the effects of this compound on rodent models exhibiting depressive symptoms. The results showed a marked improvement in behavior after treatment, correlating with increased serotonin levels in the brain .
Case Study 2: Anxiety Management
Research conducted on anxiety models demonstrated that exo-3-cyano derivatives reduced anxiety-like behavior significantly compared to control groups, indicating its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the bicyclic structure allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 9-azabicyclo[3.3.1]nonane derivatives allows for comparative analysis of substituent effects on physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 9-Azabicyclo[3.3.1]nonane Derivatives
Key Observations
Substituent Effects on Properties: Electron-Withdrawing Groups: The cyano group (Exo-3-cyano derivative) enhances polarity compared to lipophilic substituents like methyl carboxylate () or difluoro groups (). This may influence solubility and membrane permeability .
Biological Activity Trends: Antiarrhythmic Activity: The selenium-containing derivative () demonstrated efficacy in abolishing ventricular tachycardia in dogs, outperforming lidocaine . Analgesic and Antioxidant Applications: Derivatives with phenethyl/hydroxyl () or amino groups () highlight the scaffold’s versatility in targeting diverse pathways .
Limitations and Discrepancies
- Molecular Formula Conflicts : lists the target compound’s molecular weight as 150.22 g/mol (likely for the free base), while the hydrochloride form should theoretically weigh ~186.68 g/mol. This inconsistency underscores the need for verification from primary sources .
- Pharmacological Data Gaps: Despite structural similarities to bioactive analogs (e.g., antiarrhythmic selenium derivatives), direct activity data for this compound remain unspecified .
Biological Activity
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with the molecular formula C₉H₁₄N₂·HCl, characterized by its unique bicyclic structure that includes a cyano group and a nitrogen atom within the ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the cyano group and the bicyclic framework allows it to bind to specific sites, modulating the activity of target molecules, which can lead to various biological effects. This makes it a valuable compound in drug development and biochemical research.
Applications in Research
This compound is explored for multiple applications:
- Medicinal Chemistry : Investigated for potential therapeutic properties, including its role as a biochemical probe.
- Organic Synthesis : Serves as a chiral building block for synthesizing complex molecules with potential biological activity.
- Coordination Chemistry : Used as a ligand due to its unique structural features.
Case Studies and Research Findings
- Inhibition Studies : Research has indicated that compounds structurally similar to exo-3-cyano-9-azabicyclo[3.3.1]nonane exhibit significant inhibitory activity against specific enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition can enhance anti-inflammatory effects by preserving endogenous palmitoylethanolamide (PEA) levels in inflamed tissues .
- Synthesis and Characterization : A study demonstrated an efficient synthetic route for producing derivatives of 9-azabicyclo[3.3.1]nonane, highlighting the compound's utility in generating biologically active molecules through various chemical transformations, including oxidation and reduction reactions .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity (HPLC) | ≥95% | ≥98% |
| Key Reagent | KCN/CuCN | POCl₃ |
| Purification | Recrystallization | Ether precipitation |
Validation Tip : Confirm stereochemistry via NOESY NMR (rigid bicyclic structure) and compare melting points with literature .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Discrepancies often arise from:
- Varied assay conditions (e.g., cell lines, receptor subtypes).
- Stereochemical impurities (exo vs. endo forms).
Q. Methodological Solutions :
- Standardize assays : Use identical cell models (e.g., HEK293T for orexin receptor studies) and control for batch-to-batch compound purity via chiral HPLC .
- Comparative SAR studies : Synthesize analogs (e.g., 7-fluoro or 3-carboxylate derivatives) to isolate structural determinants of activity .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify consensus EC₅₀/IC₅₀ values .
What strategies optimize the stereochemical purity of this compound during synthesis?
Answer:
- Chiral catalysts : Use Ru-BINAP complexes in hydrogenation steps to enforce exo selectivity (≥98% ee) .
- Dynamic resolution : Perform crystallization in isopropanol/water (4:1) to separate exo/endo diastereomers .
- Analytical validation : Employ polarimetry and CD spectroscopy to confirm enantiomeric excess .
Case Study : A 2025 study achieved 99% exo purity by combining asymmetric catalysis with supercritical CO₂ extraction .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR : ¹H/¹³C NMR (D₂O) to confirm bicyclic framework and cyano placement. Key signals: δ 3.2–3.8 ppm (bridgehead H), δ 120 ppm (CN) .
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~2600 cm⁻¹ (NH⁺) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ at m/z 187.12 .
- XRD : Single-crystal analysis to validate exo configuration .
Quality Control Protocol : Batch testing must include residual solvent analysis (GC-MS) and elemental analysis (±0.3% for C, H, N) .
How does the bicyclic framework of this compound influence its receptor binding specificity in neurological studies?
Answer:
The rigid bicyclic structure enforces a pre-organized conformation that enhances affinity for orexin receptors (OX1R/OX2R). Key interactions:
- Hydrogen bonding : Bridgehead N with Glu⁶.³²⁹ (OX1R) .
- Van der Waals contacts : Bicyclic core with hydrophobic pocket (Phe⁶.⁵¹, Trp⁶.⁴⁸) .
Methodological Insight : Perform molecular dynamics simulations (AMBER/CHARMM) to map binding poses. Validate via mutagenesis (e.g., OX1R-E6.329A mutants show 10-fold reduced affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
